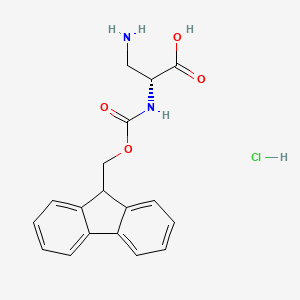

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid hydrochloride

描述

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid hydrochloride is a compound commonly used in peptide synthesis. It is a derivative of amino acids, specifically designed to protect the amino group during the synthesis process. The compound is known for its stability and effectiveness in forming peptide bonds, making it a valuable tool in organic chemistry and biochemistry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid hydrochloride typically involves the protection of the amino group of an amino acid using the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. This process can be achieved through the mixed anhydride method or the acid chloride method. In the mixed anhydride method, the amino acid is reacted with isobutoxycarbonyl chloride (IBC-Cl) in the presence of a base, followed by the addition of sodium azide (NaN3) to form the Fmoc-protected amino acid . The acid chloride method involves the direct reaction of the amino acid with Fmoc chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

化学反应分析

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.

Coupling Reactions: The free amino group can react with carboxyl groups of other amino acids or peptides to form peptide bonds.

Common Reagents and Conditions

Piperidine: Used for deprotection of the Fmoc group.

Carbodiimides (e.g., DCC, EDC): Used as coupling agents in peptide bond formation.

Bases (e.g., DIPEA, TEA): Used to neutralize acids formed during reactions.

Major Products Formed

The major products formed from these reactions are peptides and peptide derivatives, which are essential in the synthesis of proteins and other biologically active molecules.

科学研究应用

Peptide Synthesis

Fmoc Protection in Solid-Phase Peptide Synthesis

One of the primary applications of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid hydrochloride is as a protective group in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group allows for selective deprotection under mild conditions, facilitating the assembly of peptides without damaging sensitive side chains.

Table 1: Comparison of Protective Groups in SPPS

| Protective Group | Stability | Deprotection Conditions | Application |

|---|---|---|---|

| Fmoc | High | Base (e.g., piperidine) | General use |

| Boc | Moderate | Acid (e.g., TFA) | Sensitive residues |

| Acetyl | Low | Mild base | Short peptides |

Case Study: Synthesis of Bioactive Peptides

In a recent study, researchers utilized this compound to synthesize a series of bioactive peptides. The Fmoc strategy enabled the formation of complex sequences with high purity and yield, demonstrating its effectiveness in producing therapeutically relevant compounds .

Drug Development

Potential Therapeutic Applications

The compound has shown promise in drug development, particularly in the design of peptide-based therapeutics targeting various diseases. Its ability to enhance the stability and bioavailability of peptides makes it an attractive candidate for pharmaceutical formulations.

Table 2: Potential Therapeutic Targets

| Disease Area | Mechanism of Action | Example Compounds |

|---|---|---|

| Cancer | Targeting tumor microenvironment | Peptide conjugates |

| Neurological Disorders | Modulating neurotransmitter activity | Neuroprotective peptides |

| Infectious Diseases | Enhancing immune response | Antiviral peptide candidates |

Case Study: Anticancer Peptides

A study published in 2023 highlighted the use of this compound in developing anticancer peptides. The research demonstrated that these modified peptides exhibited enhanced binding affinity to cancer cell receptors, leading to increased apoptosis in tumor cells .

Biochemical Research

Role in Enzyme Inhibition Studies

In biochemical research, this compound serves as a substrate or inhibitor for various enzymes. Its structural properties allow researchers to study enzyme kinetics and mechanisms effectively.

Table 3: Enzyme Interaction Studies

| Enzyme Type | Interaction Type | Observed Effects |

|---|---|---|

| Proteases | Competitive Inhibition | Reduced activity |

| Kinases | Substrate Analog | Altered phosphorylation rates |

Case Study: Enzyme Kinetics Analysis

Research conducted on the inhibition of serine proteases using this compound revealed significant insights into the enzyme's active site dynamics. The findings indicated that this compound could effectively modulate protease activity, providing a basis for developing selective inhibitors .

作用机制

The primary mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid hydrochloride involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions, allowing for selective formation of peptide bonds. The deprotection step, typically using piperidine, removes the Fmoc group to expose the free amino group for further reactions .

相似化合物的比较

Similar Compounds

(9H-Fluoren-9-yl)methoxycarbonyl (Fmoc) amino acids: These compounds also use the Fmoc group for amino protection and are widely used in peptide synthesis.

Boc (tert-butoxycarbonyl) amino acids: Another class of amino-protecting groups used in peptide synthesis, offering different stability and deprotection conditions.

Uniqueness

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid hydrochloride is unique due to its specific structure, which provides stability and ease of deprotection under mild conditions. This makes it particularly useful in the synthesis of complex peptides and proteins, where selective protection and deprotection are crucial .

生物活性

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid hydrochloride, commonly referred to as Fmoc-D-Ala-D-Ala, is a synthetic derivative of the amino acid D-alanine. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group that enhances its stability and solubility, making it suitable for various applications in organic synthesis and biochemistry. The biological activity of this compound is primarily linked to its structural components and their interactions with biological systems.

Chemical Structure and Properties

The compound has a molecular weight of approximately 326.3 g/mol and is characterized by the presence of the fluorenylmethoxycarbonyl group, which serves as a protective moiety in peptide synthesis. The chemical structure can be represented as follows:

Antimicrobial Properties

Research indicates that compounds containing the fluorenone nucleus, such as Fmoc-D-Ala-D-Ala, exhibit diverse pharmacological actions, including antimicrobial activity. A study assessed the antimicrobial properties of various fluorenone derivatives against several bacterial strains, demonstrating that modifications in the aryl moiety significantly influence the spectrum and intensity of their inhibitory effects. For instance, the introduction of electron-withdrawing groups enhanced antimicrobial efficacy against both planktonic and biofilm states of bacteria like Staphylococcus aureus and Escherichia coli .

Cytotoxicity and Antiproliferative Effects

The cytotoxic potential of Fmoc-D-Ala-D-Ala has been evaluated in various studies. For example, derivatives of fluorenone were tested for their antiproliferative activity against cancer cell lines, revealing promising results. Some compounds demonstrated significant inhibition of cell proliferation, acting as type I topoisomerase inhibitors, which are crucial targets in cancer therapy .

The biological activity of Fmoc-D-Ala-D-Ala is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Compounds similar to Fmoc-D-Ala-D-Ala have shown interactions with metabolic enzymes, suggesting potential pathways for inhibiting bacterial growth.

- Cell Membrane Disruption : The structural properties allow for better penetration into bacterial cells, leading to disruption of membrane integrity .

- Molecular Docking Studies : Computational studies have indicated strong binding affinities to various biological targets, further supporting its potential as an antimicrobial agent .

Case Studies

属性

IUPAC Name |

(2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4.ClH/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22);1H/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIUYXQXIOYBMD-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678755 | |

| Record name | 3-Amino-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487027-89-4 | |

| Record name | 3-Amino-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。